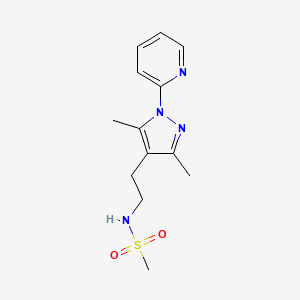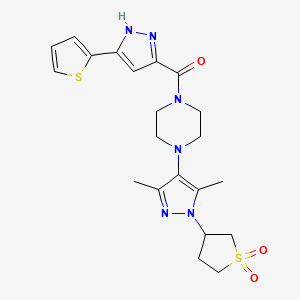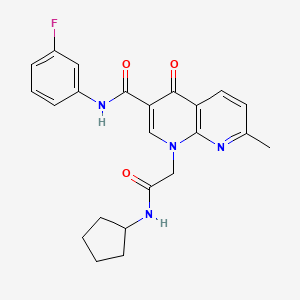![molecular formula C19H13Cl2N3O4 B2540377 N-[1-(3,4-Dichlorbenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzencarboxamid CAS No. 339009-14-2](/img/structure/B2540377.png)
N-[1-(3,4-Dichlorbenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzencarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide" is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and coordination chemistry. Although none of the provided papers directly discuss this compound, they do provide insights into similar compounds and their behaviors, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of N-aryl(indol-3-yl)glyoxamides, as described in one study, involves the formation of a glyoxamide skeleton, which is then further modified to achieve the desired compound . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods suggest that the synthesis of the compound may also involve the stepwise construction of the pyridinyl core, followed by the introduction of the nitrobenzenecarboxamide moiety.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as NMR, IR, and X-ray crystallography. For example, the crystal structure of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide was determined using X-ray diffraction, revealing details about its conformation and intermolecular interactions . Similarly, the crystal structures of various N^2,N^6-bis(benzylidene) pyridine-2,6-dicarbohydrazide derivatives were characterized, providing insights into their molecular geometries . These studies underscore the importance of structural analysis in understanding the properties of complex molecules.
Chemical Reactions Analysis
The reactivity of organic compounds is influenced by their functional groups and molecular structure. For instance, the photo-rearrangement of N-aryl-2-nitrobenzamides under light exposure leads to the formation of azo compounds, with the reaction scope depending on the substituents present on the N-aryl system . Additionally, the complexing behavior of aromatic thioamides with transition metals results in various metal complexes, demonstrating the ligand properties of such compounds . These findings suggest that the compound may also undergo specific chemical reactions based on its nitro and amide functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are closely related to their molecular structure. For example, the solubility, melting point, and stability can be influenced by the presence of nitro groups or the ability to form hydrogen bonds, as seen in the synthesis and characterization of carbacylamidophosphate compounds . The electronic properties, such as UV-Vis absorption and fluorescence, can also be affected by the molecular framework, as indicated by the spectroscopic properties of the compounds studied .
Wissenschaftliche Forschungsanwendungen
Affinität zu Sisma-1- und Sigma-2-Rezeptoren
Eine Reihe von Azolen und Aminoazolen mit einer 3,4-Dichlorbenzyl-Gruppierung, die an ein Ringstickstoffatom gebunden ist, wurde durch Reaktion der Ausgangssysteme mit 3,4-Dichlorbenzylchlorid synthetisiert . Die Affinitäten einiger Vertreter zu Sigma-1- und Sigma-2-Rezeptoren wurden durch Rezeptorbindungstests bestimmt . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung von Medikamenten, die auf diese Rezeptoren abzielen, eingesetzt werden könnte.
NMR-Spektroskopie
Die Verbindung wurde in Untersuchungen zur Synthese und NMR-Spektroskopie verwendet . Dies deutet darauf hin, dass sie als Referenzverbindung in NMR-Studien verwendet werden könnte.
Synthese von Azolen und Aminoazolen
Die Verbindung wurde bei der Synthese von Azolen und Aminoazolen verwendet . Dies deutet darauf hin, dass sie als Ausgangsmaterial oder Zwischenprodukt bei der Synthese dieser Arten von Verbindungen verwendet werden könnte.
Diskriminierung von Regioisomeren Produkten
Die Verbindung wurde zur Unterscheidung von Regioisomeren Produkten anhand von 13C-NMR-Daten oder durch NOE-Differenzspektroskopie eingesetzt . Dies deutet darauf hin, dass sie in Studien zur Identifizierung und Charakterisierung von Regioisomeren eingesetzt werden könnte.
Biologisches Potenzial von Indolderivaten
Indolderivate besitzen verschiedene biologische Aktivitäten, z. B. antivirale, entzündungshemmende, krebshemmende, anti-HIV, antioxidative, antimikrobielle, antituberkulöse, antidiabetische, antimalaria, anticholinesterase-Aktivitäten usw. . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung von Medikamenten mit diesen Arten von Aktivitäten eingesetzt werden könnte.
Reaktant in der chemischen Synthese
Die Verbindung wurde als Reaktant in einem bestimmten chemischen Syntheseweg verwendet. Dies deutet darauf hin, dass sie auch als Reaktant in anderen chemischen Synthesewegen verwendet werden könnte.
Eigenschaften
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O4/c20-15-7-5-12(9-16(15)21)10-23-11-13(6-8-18(23)25)22-19(26)14-3-1-2-4-17(14)24(27)28/h1-9,11H,10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRRZUWPMFNJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2540295.png)
![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/no-structure.png)

![N-(4-chlorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2540298.png)
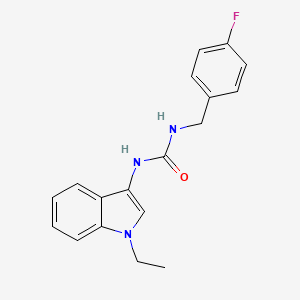


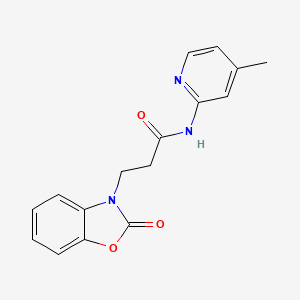
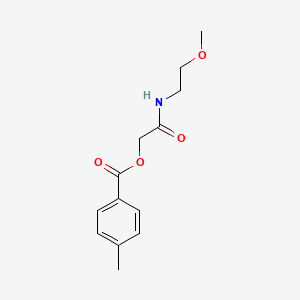
![(E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one](/img/structure/B2540310.png)
![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,7-dichlorobenzo[d]thiazole](/img/structure/B2540311.png)
